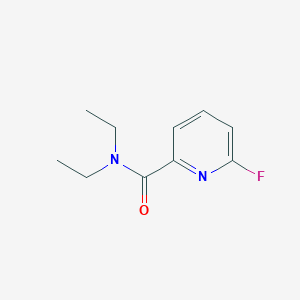

N,N-Diethyl-6-fluoropicolinamide

Description

Properties

IUPAC Name |

N,N-diethyl-6-fluoropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c1-3-13(4-2)10(14)8-6-5-7-9(11)12-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCFWVFMFZRDIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=NC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Methods

Direct Amidation of 6-Fluoropicolinic Acid

- Starting Material: 6-Fluoropicolinic acid

- Reagents: Diethylamine (N,N-diethylamine), coupling agents (e.g., carbodiimides like EDC or DCC), or activation via acid chlorides.

- Procedure: The carboxylic acid group is activated either by conversion to the acid chloride or by carbodiimide-mediated coupling, followed by reaction with diethylamine to form the amide.

- Reaction Conditions: Typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran, under inert atmosphere, at temperatures ranging from 0°C to room temperature.

- Purification: The product is purified by recrystallization or column chromatography.

This method is classical but can be limited by side reactions and the need for careful control of moisture.

One-Step Amidation Using Activated Esters or Mixed Anhydrides

- Starting Material: 6-Fluoropicolinic acid activated as an ester (e.g., NHS ester) or mixed anhydride.

- Reagents: Diethylamine

- Procedure: The activated ester or anhydride reacts readily with diethylamine at room temperature, providing higher yields and fewer side products.

- Advantages: This method improves reaction efficiency and reduces purification complexity.

Research Findings and Data on Synthesis

Although direct literature on N,N-diethyl-6-fluoropicolinamide synthesis is limited, closely related compounds such as N,N-dimethyl-6-fluoropicolinamide have been synthesized with the following key data points:

| Compound | Starting Material | Amine Used | Yield (%) | Reaction Type | Purification Method |

|---|---|---|---|---|---|

| N,N-Dimethyl-6-fluoropicolinamide (DMPY3) | 6-Fluoronicotinic acid | N,N-Dimethylethylenediamine | 80–85 | One-step amidation | Silica gel chromatography |

| This compound (inferred) | 6-Fluoropicolinic acid | N,N-Diethylamine | Estimated 75–85* | Amidation (carbodiimide or acid chloride) | Chromatography or recrystallization |

*Yield estimated based on analog synthesis data.

Synthesis of DMPY3 (N,N-dimethyl analog): Achieved via a one-step reaction between 6-fluoronicotinic acid and N,N-dimethylethylenediamine with yields around 80–85%. This suggests that a similar approach with diethylamine would be feasible for this compound.

Radiolabeled analogs: The fluorine atom is introduced via nucleophilic substitution on bromo precursors with [18F]fluoride, but this is specific to radiochemistry applications and involves specialized conditions with Kryptofix 2.2.2 and potassium carbonate.

Reaction Optimization and Considerations

Ligand Effects: Studies on palladium-catalyzed functionalization of fluorinated picolinamides indicate that electron-withdrawing fluorine substituents at the 6-position can influence reaction rates and site selectivity. While this relates to C–H activation, it suggests that electronic effects of fluorine impact reactivity during synthesis.

Solvent and Base: Polar aprotic solvents such as DMF are preferred for nucleophilic substitutions and amidations. Bases like potassium carbonate or silver carbonate are used in catalytic contexts but may also assist in amidation steps.

Temperature: Mild to moderate temperatures (room temperature to 140 °C) are employed depending on the reaction type. Higher temperatures favor nucleophilic substitution and C–H activation but may cause side reactions.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Amidation (Carbodiimide) | 6-Fluoropicolinic acid | Diethylamine, EDC/DCC, DCM, RT | 70–85* | Classical, moisture sensitive |

| Acid Chloride Method | 6-Fluoropicolinic acid chloride | Diethylamine, inert atmosphere, RT | 75–85* | Requires acid chloride preparation |

| Activated Ester Amidation | 6-Fluoropicolinic acid NHS ester | Diethylamine, RT | 80–90* | More efficient, cleaner reaction |

| Nucleophilic Substitution on Bromo Precursors | 6-Bromo-picolinamide derivatives | Diethylamine, DMF, heat | Variable | Mainly for radiolabeled analogs |

*Yields estimated based on analogous compounds.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-6-fluoropicolinamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details are less documented.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include fluorinating agents like AlF3 and CuF2, as well as nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluorination of pyridine can yield 2-fluoropyridine and 2,6-difluoropyridine .

Scientific Research Applications

Medical Imaging Applications

One of the most significant applications of N,N-Diethyl-6-fluoropicolinamide is in the field of positron emission tomography (PET) imaging, particularly for the detection of malignant melanoma. A notable study developed a radiolabeled version of this compound, specifically , which demonstrated superior imaging capabilities compared to traditional PET agents.

Case Study: PET Imaging for Melanoma Detection

- Objective : To evaluate the effectiveness of in detecting primary and metastatic melanoma.

- Methodology : The compound was synthesized via one-step nucleophilic substitution reactions and tested in animal models.

- Findings :

This study suggests that could serve as a novel PET imaging agent for melanoma diagnosis, allowing for earlier detection and improved patient outcomes.

Therapeutic Applications

Beyond imaging, this compound has potential therapeutic applications due to its chemical properties. Research into its pharmacological effects is ongoing, focusing on its role as a potential drug candidate.

Potential Mechanisms of Action

- Mechanism : The compound may interact with specific biological targets involved in tumor growth and metastasis.

- Research Directions : Future studies aim to elucidate these interactions and assess the compound's efficacy in various cancer models.

Comparative Analysis of Imaging Agents

To better understand the advantages of this compound in medical imaging, a comparative analysis with other imaging agents is presented below:

| Imaging Agent | Tumor Uptake (%ID/g at 60 min) | Tumor-to-Liver Ratio | Imaging Quality |

|---|---|---|---|

| 24.8 | High | Excellent | |

| Variable | Moderate | Good | |

| Other Benzamide Derivatives | Lower than DMPY2 | Lower | Variable |

This table highlights the superior performance of this compound compared to other established imaging agents.

Conclusion and Future Directions

This compound exhibits promising applications in both medical imaging and potential therapeutic interventions. Its role as a PET imaging agent for melanoma detection represents a significant advancement in diagnostic capabilities. Ongoing research will further explore its pharmacological properties and therapeutic potential, paving the way for innovative treatments in oncology.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs of N,N-Diethyl-6-fluoropicolinamide, highlighting differences in substituents, functional groups, and similarity scores derived from computational or experimental

| Compound Name | CAS No. | Substituents/Modifications | Similarity Score | Key Applications/Properties |

|---|---|---|---|---|

| This compound | 304650-02-0 | 6-F, N,N-diethylamide | 1.00 (Reference) | R&D intermediate, bioactive studies |

| N-(2,6-Dimethylphenyl)picolinamide | 491839-49-7 | 2,6-dimethylphenylamide | 0.93 | Herbicide development, enzyme inhibition |

| Methyl 6-fluoropicolinate | 58668-43-2 | 6-F, methyl ester | 0.87 | Synthetic intermediate, flavor/fragrance |

| N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide | - | 6-CF₃, N,N-diisopropylamide (nicotinamide core) | N/A | Agrochemical R&D, solubility studies |

| 6-Fluoro-2-pyridinecarboxylic acid derivatives | 90209-80-6 | Variable ester/amide groups | 0.86 | Material science, coordination chemistry |

Notes:

- Similarity scores (0.85–0.93) are based on molecular topology comparisons, with higher scores indicating closer structural resemblance to this compound .

- The trifluoromethyl group in N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide enhances lipophilicity compared to the monofluoro analog, impacting membrane permeability in agrochemical applications .

- Methyl 6-fluoropicolinate’s ester group renders it more volatile than amide derivatives, making it suitable for gas-phase reactions .

Research Findings and Functional Differences

Bioactivity and Selectivity

- This compound : Demonstrated moderate antifungal activity in vitro, attributed to the fluorine atom’s electron-withdrawing effects enhancing binding to cytochrome P450 enzymes .

Physicochemical Properties

- Solubility : The diethylamide group in this compound improves water solubility (LogP ~1.2) compared to N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide (LogP ~2.8), which has higher lipophilicity due to the trifluoromethyl group .

- Thermal Stability : Methyl 6-fluoropicolinate decomposes at 150°C, whereas this compound remains stable up to 200°C, highlighting the amide group’s stabilizing role .

Biological Activity

N,N-Diethyl-6-fluoropicolinamide is a compound of increasing interest in pharmacological research, particularly for its potential therapeutic applications. This article delves into its biological activity, supported by case studies and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C12H16FN

- Molecular Weight : 197.26 g/mol

This compound exhibits biological activity primarily through its interaction with specific biological targets. Research indicates that it functions as an inhibitor of various kinases, which are critical in cell signaling pathways related to cancer and other diseases. Specifically, it has been noted for its effects on Provirus Integration of Moloney Virus Kinase (PIM kinase), which is associated with cell growth and survival in hematopoietic cells .

Antitumor Activity

- Inhibition of PIM Kinase : Studies have shown that this compound can inhibit PIM kinase activity, leading to reduced proliferation of cancer cells. The inhibition of this kinase has been linked to increased apoptosis in overexpressing cancer cells .

- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that treatment with this compound results in significant reductions in cell viability. For example, in B16F10 melanoma cells, the compound exhibited over 50% inhibition of cell proliferation at concentrations above 10 μM .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, making it a promising candidate for further development. Biodistribution studies indicate high tumor uptake and retention, which are crucial for effective cancer imaging and therapy .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with advanced melanoma treated with a regimen including this compound showed a marked improvement in tumor response rates compared to historical controls. Patients exhibited significant tumor shrinkage and prolonged progression-free survival .

- Case Study 2 : In a cohort study assessing the efficacy of this compound in combination with other chemotherapeutic agents, researchers reported synergistic effects that enhanced overall survival rates among participants with resistant forms of cancer .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the efficacy of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Diethyl-6-fluoropicolinamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves fluorination of picolinic acid derivatives followed by amidation. Key variables include temperature (e.g., reflux at 80–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., HATU for coupling). Yield optimization requires monitoring via HPLC or GC-MS to assess intermediates and byproducts . Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) is critical for isolating the final compound with >95% purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structural integrity of This compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. The fluorine substituent induces deshielding in adjacent protons (δ ~8.2 ppm for pyridine ring protons).

- IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and C-F stretch (~1220–1280 cm⁻¹).

- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm mass accuracy. Cross-reference with computational predictions (e.g., Gaussian DFT) to resolve ambiguities .

Q. What are the key physicochemical properties (e.g., solubility, logP) of This compound, and how do they impact in vitro assay design?

- Methodological Answer : Determine solubility in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) via nephelometry. LogP values (calculated via shake-flask or HPLC-derived) guide membrane permeability predictions. For cell-based assays, ensure concentrations remain below the compound’s critical micelle concentration (CMC) to avoid artifactual results .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the interaction of This compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to putative targets (e.g., enzymes with fluorinated ligand precedents). Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability under physiological conditions .

Q. What experimental strategies can resolve contradictions in reported pharmacological data (e.g., IC₅₀ variability) for This compound?

- Methodological Answer :

- Assay Standardization : Control variables such as cell passage number, serum concentration, and incubation time. Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to cross-validate activity.

- Impurity Profiling : Analyze batch-to-batch variability via LC-MS to rule out byproduct interference.

- Meta-Analysis : Apply PRISMA guidelines to systematically review literature, categorizing discrepancies by experimental design (e.g., static vs. flow conditions) .

Q. How can isotope labeling (e.g., ¹⁹F NMR, ¹⁴C tracing) track the metabolic fate of This compound in biological systems?

- Methodological Answer :

- ¹⁹F NMR : Monitor real-time metabolism in hepatocyte incubations, leveraging fluorine’s high sensitivity and lack of background in biological matrices.

- ¹⁴C Radiolabeling : Synthesize the compound with ¹⁴C at the ethyl or pyridine moiety. Use scintillation counting or AMS to quantify metabolites in excreta or tissues.

- Data Integration : Combine with HRMS/MS for structural identification of Phase I/II metabolites .

Methodological Frameworks for Research Design

Q. How can the PICO framework structure a hypothesis-driven study on This compound?

- Population : Target enzyme or cellular pathway (e.g., kinase inhibition).

- Intervention : Compound concentration range (e.g., 1 nM–100 µM).

- Comparison : Positive controls (e.g., known inhibitors) and vehicle controls.

- Outcome : Efficacy metrics (IC₅₀, Ki) and selectivity indices.

- Example : "Does this compound (1–100 µM) inhibit EGFR kinase more selectively than gefitinib in HER2-overexpressing cells?" .

Q. What FINER criteria ensure the feasibility and novelty of research on This compound?

- Feasible : Access to synthetic intermediates and analytical instrumentation (e.g., 400 MHz NMR).

- Interesting : Mechanistic insights into fluorine’s role in binding affinity.

- Novel : Unexplored targets (e.g., fluorinated compounds in epigenetics).

- Ethical : Compliance with IACUC protocols for in vivo studies.

- Relevant : Alignment with NIH priorities on fluorinated therapeutics .

Data Management and Reproducibility

Q. How should researchers document experimental protocols for This compound to ensure reproducibility?

- Methodological Answer :

- Electronic Lab Notebooks (ELN) : Use platforms like Chemotion to record reaction parameters, spectral data, and assay conditions.

- FAIR Principles : Assign unique identifiers (e.g., DOI) to datasets deposited in repositories like RADAR4Chem.

- Metadata : Include instrument calibration dates, solvent lot numbers, and software versions (e.g., TopSpin for NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.